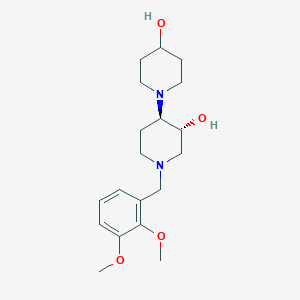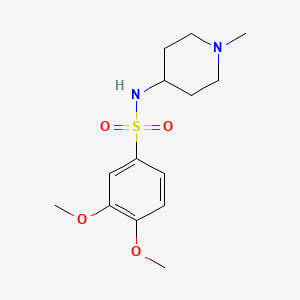![molecular formula C14H21Cl2NO2 B4976265 N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)
N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, commonly known as 'Dichlorvos,' is a synthetic organic compound that belongs to the family of organophosphate pesticides. It is widely used in the agricultural industry to control pests and insects that damage crops. Dichlorvos is also used in veterinary medicine to treat parasitic infections in animals.
作用机制
Dichlorvos acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, resulting in overstimulation of the cholinergic receptors. This overstimulation leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have various biochemical and physiological effects. It causes a decrease in the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This accumulation results in overstimulation of the cholinergic receptors, leading to various symptoms such as tremors, convulsions, and respiratory failure. Dichlorvos has also been shown to cause oxidative stress, leading to damage to various organs such as the liver, kidney, and brain.
实验室实验的优点和局限性
Dichlorvos has several advantages and limitations for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an ideal compound for studying the cholinergic system. However, Dichlorvos is highly toxic and requires careful handling. It is also unstable and can decompose rapidly, making it difficult to store and handle.
未来方向
There are several future directions for the study of Dichlorvos. One of the most promising areas of research is its potential use in the treatment of Alzheimer's disease and other neurological disorders. Dichlorvos has also been studied for its potential use in the treatment of various cancers. Further research is needed to explore the full potential of Dichlorvos in these areas.
Conclusion:
Dichlorvos is a synthetic organic compound that has been extensively studied for its potential use in the treatment of various diseases. It acts by inhibiting the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. Dichlorvos has various biochemical and physiological effects and is highly toxic. It has several advantages and limitations for lab experiments and has several potential future directions for research.
合成方法
Dichlorvos is synthesized by the reaction of 2,4-dichlorophenol with ethylene oxide, followed by the reaction of the resulting product with isopropylamine. The final product obtained is Dichlorvos.
科学研究应用
Dichlorvos has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. Dichlorvos has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
N-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2/c1-14(2,3)17-6-7-18-8-9-19-13-5-4-11(15)10-12(13)16/h4-5,10,17H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJVRRCQCTVSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4976191.png)

![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4976201.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4976205.png)

![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![4-(4-bromophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4976230.png)
![N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)
![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976246.png)


